molecular formula C15H11ClN4O B2436959 1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one CAS No. 2095416-98-9

1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2436959
CAS No.: 2095416-98-9
M. Wt: 298.73
InChI Key: AEUVIBSMJGHQOA-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological targets . The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity .

Biological Activity

1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one, a compound with the molecular formula C15H11ClN4O, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to elucidate the biological properties of this compound, supported by various studies and findings.

  • Molecular Formula : C15H11ClN4O
  • Molecular Weight : 298.73 g/mol
  • CAS Number : 2095416-98-9

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrazolone derivatives, including the compound . For instance, derivatives of pyrazolones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, compounds similar to this compound exhibited antibacterial effects comparable to commercial antibiotics like linezolid and cefaclor .

Antifungal Activity

The antifungal activity of pyrazolone derivatives has also been documented. A related study indicated that certain pyrazole compounds demonstrated superior antifungal activity against phytopathogenic fungi such as Fusarium oxysporum and Candida albicans . The presence of electron-donating groups on the aryl ring significantly enhanced this activity.

Antioxidant Properties

Research has identified antioxidant properties in pyrazolone compounds, which are crucial for combating oxidative stress in biological systems. The DPPH radical scavenging assay has been employed to evaluate these properties, revealing that some derivatives possess potent antioxidant activity .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be significantly influenced by its structural components. The substitution patterns on the phenyl rings and the presence of halogen atoms appear to play a critical role in modulating its pharmacological properties. For example:

  • Electron-donating substituents enhance antimicrobial activity.
  • Electron-withdrawing groups tend to reduce this activity .

Case Study 1: Antibacterial Efficacy

A series of experiments were conducted to assess the antibacterial efficacy of various pyrazolone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications in the structure led to increased potency against these pathogens. The compound's effectiveness was measured using Minimum Inhibitory Concentration (MIC) values, showing promising results .

Case Study 2: Antifungal Screening

In another study focused on antifungal screening, derivatives were tested against multiple fungal strains. The findings revealed that certain compounds exhibited significant inhibition zones compared to standard antifungals, indicating their potential as therapeutic agents in treating fungal infections .

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)diazenyl]phenyl]-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-11-1-3-12(4-2-11)17-18-13-5-7-14(8-6-13)20-10-9-15(21)19-20/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUVIBSMJGHQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)N3C=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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